molecular formula C24H23ClN4O4 B15034926 ethyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

ethyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B15034926
M. Wt: 466.9 g/mol
InChI Key: CYROIUYWWMPAAX-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative, a class of compounds renowned for their diverse pharmacological profiles. This specific molecule is a key synthetic precursor or structural analog in medicinal chemistry research, particularly in the development of kinase inhibitors. Its structure, featuring a pyrazole moiety linked to a dihydropyrimidinone core, is designed to interact with ATP-binding sites of various protein kinases. Research indicates this compound and its analogs exhibit significant anti-inflammatory and analgesic properties in preclinical models, potentially through the modulation of cyclooxygenase (COX) and lipoxygenase pathways (https://pubmed.ncbi.nlm.nih.gov/25752906/). The presence of the 3-chloro-4-methoxyphenyl substituent is a critical structural feature that enhances its binding affinity and selectivity. As a versatile chemical scaffold, it is primarily used in lead optimization studies to explore structure-activity relationships (SAR) and to develop novel therapeutic agents targeting inflammatory diseases, cancer, and other kinase-mediated pathologies. This product is intended for research applications in a controlled laboratory environment and is strictly classified as For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C24H23ClN4O4

Molecular Weight

466.9 g/mol

IUPAC Name

ethyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C24H23ClN4O4/c1-4-33-23(30)20-14(2)26-24(31)27-22(20)17-13-29(16-8-6-5-7-9-16)28-21(17)15-10-11-19(32-3)18(25)12-15/h5-13,22H,4H2,1-3H3,(H2,26,27,31)

InChI Key

CYROIUYWWMPAAX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CN(N=C2C3=CC(=C(C=C3)OC)Cl)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves a multi-step process. The initial step often includes the formation of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone. This is followed by the introduction of the phenyl and chloro-methoxyphenyl groups via electrophilic substitution reactions. The final step involves the cyclization of the intermediate compounds to form the tetrahydropyrimidine ring, followed by esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can significantly reduce production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield the corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and neuroprotective agent.

    Biological Research: The compound is used in studies involving cell signaling pathways and molecular targets.

    Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of ethyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and neuroprotective pathways. The compound may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, thereby providing neuroprotection.

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Groups

  • Ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
    • The 4-fluorophenyl substituent introduces an electron-withdrawing group (EWG), enhancing anti-tubercular activity (MIC: 0.25 µg/mL vs. 0.6 µg/mL for isoniazid) .
  • Ethyl 4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
    • The nitro group (a stronger EWG) further increases potency (MIC: 0.12 µg/mL) but may reduce metabolic stability due to higher reactivity .
  • Target Compound (3-chloro-4-methoxyphenyl) Combines a chloro (EWG) and methoxy (electron-donating group, EDG) at meta and para positions.

Steric and Conformational Effects

  • Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
    • A 5-chloro-3-methyl substitution introduces steric hindrance, which may limit rotational freedom but enhance hydrophobic interactions in enzyme pockets .

Modifications to the Tetrahydropyrimidine Core

Oxo vs. Thioxo Groups

  • Ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Replacement of the 2-oxo group with thioxo increases lipophilicity (logP: 3.8 vs.

Crystallographic and Conformational Stability

  • Crystallographic studies of related compounds (e.g., ethyl 6-methyl-3-(2-methylprop-1-enyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate) reveal chair conformations in the tetrahydropyrimidine ring, stabilized by intramolecular hydrogen bonds (N–H···O=C). Such rigidity may influence binding to biological targets .

Biological Activity

Ethyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A tetrahydropyrimidine core .
  • A pyrazole moiety .
  • Aromatic substituents that enhance its biological activity.

The IUPAC name of the compound is this compound, and its molecular formula is C27H26ClN3O5C_{27}H_{26}ClN_3O_5 .

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. For instance:

  • In vitro studies have shown significant cytotoxicity against various cancer cell lines. The compound demonstrated an IC50 value of approximately 26 µM against A549 lung cancer cells .
Cell Line IC50 (µM)
A54926
MCF70.46
HCT1160.39

These results suggest that the compound may induce apoptosis in cancer cells and inhibit tumor growth effectively.

Anti-inflammatory Properties

The pyrazole derivatives have been explored for their anti-inflammatory effects. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This makes the compound a candidate for treating inflammatory diseases .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It binds to enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The compound may modulate receptors associated with cellular signaling pathways that regulate growth and apoptosis.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Wei et al. (2022) : Investigated the anticancer properties of various pyrazole derivatives, noting that compounds similar to ethyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl showed significant inhibition against A549 cells with varying IC50 values .
  • Xia et al. (2022) : Reported on the synthesis and evaluation of new pyrazole derivatives for antitumor activity, highlighting the potential of compounds with similar structures to exhibit significant cytotoxic effects .

Q & A

Q. Optimization Steps :

  • Catalyst : Use HCl or Lewis acids (e.g., FeCl₃) to enhance cyclization efficiency .
  • Solvent : Ethanol or acetonitrile under reflux (80–100°C) for 12–24 hours.
  • Work-up : Crystallization from ethanol/water mixtures improves purity (>95%) .

Q. Resolution Strategies :

High-Resolution X-ray Diffraction : Compare multiple datasets (e.g., low-temperature crystallography at 100 K reduces thermal motion artifacts) .

DFT Calculations : Optimize gas-phase geometry and compare with experimental data to identify packing effects .

Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O, π-π stacking) influencing conformation .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 (e.g., δ 1.2–1.4 ppm for ethyl CH₃; δ 160–170 ppm for carbonyl carbons) .
  • IR Spectroscopy : Confirm lactam (C=O at ~1700 cm⁻¹) and ester (C–O at 1250 cm⁻¹) groups .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <5 ppm error .

Advanced: How can conflicting bioactivity data (e.g., antibacterial vs. antitumor results) be systematically addressed?

Methodological Answer:
Contradictions may stem from:

  • Assay Variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or incubation times.
  • Off-target Effects : Non-specific binding to unrelated enzymes.

Q. Resolution Workflow :

Dose-Response Curves : Establish IC₅₀/EC₅₀ values across multiple assays .

Enzyme Inhibition Profiling : Screen against target panels (e.g., kinases, topoisomerases) to identify selectivity .

Molecular Docking : Map ligand interactions with bacterial DNA gyrase vs. human tubulin to explain divergent activities .

Q. Methodological Answer :

  • Column Chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for baseline separation .
  • Recrystallization : Ethanol/water (7:3) yields crystals with >99% purity (confirmed by HPLC, C18 column, 254 nm) .

Advanced: How can reaction yields for the Biginelli synthesis be optimized?

Methodological Answer :
Low yields (<50%) often result from:

  • Steric Hindrance : Bulky substituents on the aldehyde or pyrazole.
  • Side Reactions : Knoevenagel adduct formation competing with cyclization.

Q. Optimization Approaches :

  • Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 24 hrs) and improve yields (70–80%) .
  • Ionic Liquid Solvents : [BMIM][BF₄] enhances regioselectivity and reduces byproducts .

Basic: What computational tools are used to predict the compound’s pharmacokinetic properties?

Q. Methodological Answer :

  • SwissADME : Predicts logP (2.8), bioavailability (0.55), and BBB permeability (low) .
  • AutoDock Vina : Docking scores correlate with observed IC₅₀ values in enzyme assays (R² = 0.89) .

Advanced: How does substituent variation on the phenyl ring affect bioactivity?

Q. Methodological Answer :

  • Electron-Withdrawing Groups (Cl, NO₂) : Enhance antibacterial activity (↑ dipole interactions) but reduce solubility .
  • Methoxy Groups : Improve antitumor activity via H-bonding with tubulin’s T7 loop .

Q. Case Study :

SubstituentBioactivity (IC₅₀, µM)Solubility (mg/mL)
3-Cl,4-OCH₃ (parent)8 (Antitumor)0.15
4-NO₂5 (Antibacterial)0.08
4-OCH₃12 (Antitumor)0.25

Basic: What safety precautions are necessary when handling this compound?

Q. Methodological Answer :

  • PPE : Gloves, lab coat, and goggles (potential irritant; LD₅₀ >500 mg/kg in rodents) .
  • Waste Disposal : Neutralize with 10% NaOH before incineration .

Advanced: How can metabolomic studies elucidate the compound’s degradation pathways?

Q. Methodological Answer :

  • LC-MS/MS Analysis : Identify Phase I metabolites (e.g., ester hydrolysis to carboxylic acid) and Phase II conjugates (glucuronidation) .
  • Isotope Labeling : Track ¹³C-labeled ethyl groups to confirm metabolic stability .

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